molecular formula C9H7ClO4 B569178 1,4-CYCLOHEXADIENE-1-CARBONYL CHLORIDE, 4-(ACETYLOXY)-3-OXO- CAS No. 119735-52-3

1,4-CYCLOHEXADIENE-1-CARBONYL CHLORIDE, 4-(ACETYLOXY)-3-OXO-

Cat. No.: B569178
CAS No.: 119735-52-3
M. Wt: 214.601
InChI Key: NSFSEYKUDCPACQ-UHFFFAOYSA-N
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Description

1,4-CYCLOHEXADIENE-1-CARBONYL CHLORIDE, 4-(ACETYLOXY)-3-OXO- is a chemical compound with a unique structure that includes a chlorocarbonyl group and an acetate group attached to a cyclohexa-1,4-dien-1-yl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-CYCLOHEXADIENE-1-CARBONYL CHLORIDE, 4-(ACETYLOXY)-3-OXO- typically involves the chlorination of a precursor compound followed by acetylation. One common method is the reaction of a cyclohexa-1,4-dien-1-yl derivative with thionyl chloride (SOCl₂) to introduce the chlorocarbonyl group. This is followed by the reaction with acetic anhydride (Ac₂O) to form the acetate ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,4-CYCLOHEXADIENE-1-CARBONYL CHLORIDE, 4-(ACETYLOXY)-3-OXO- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl₂): Used for introducing the chlorocarbonyl group.

    Acetic Anhydride (Ac₂O): Used for acetylation.

    Nucleophiles (e.g., amines, alcohols): Used for substitution reactions.

    Oxidizing Agents (e.g., KMnO₄, H₂O₂): Used for oxidation reactions.

    Reducing Agents (e.g., LiAlH₄, NaBH₄): Used for reduction reactions.

Major Products Formed

Scientific Research Applications

4-(Chlorocarbonyl)-6-oxocyclohexa-1-4-dien-1-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Chlorocarbonyl)-6-oxocyclohexa-1-4-dien-1-yl acetate involves its reactive functional groups. The chlorocarbonyl group can act as an electrophile, making it susceptible to nucleophilic attack. The acetate group can participate in esterification and hydrolysis reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chlorocarbonyl)-6-oxocyclohexa-1,4-dien-1-yl chloride
  • 4-(Chlorocarbonyl)-6-oxocyclohexa-1,4-dien-1-yl methyl ester
  • 4-(Chlorocarbonyl)-6-oxocyclohexa-1,4-dien-1-yl ethyl ester

Properties

CAS No.

119735-52-3

Molecular Formula

C9H7ClO4

Molecular Weight

214.601

IUPAC Name

(4-carbonochloridoyl-6-oxocyclohexa-1,4-dien-1-yl) acetate

InChI

InChI=1S/C9H7ClO4/c1-5(11)14-8-3-2-6(9(10)13)4-7(8)12/h3-4H,2H2,1H3

InChI Key

NSFSEYKUDCPACQ-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CCC(=CC1=O)C(=O)Cl

Synonyms

1,4-Cyclohexadiene-1-carbonyl chloride, 4-(acetyloxy)-3-oxo- (9CI)

Origin of Product

United States

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